molecular formula C13H14ClN3O2 B1266736 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide CAS No. 3608-86-4

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No. B1266736
CAS RN: 3608-86-4
M. Wt: 279.72 g/mol
InChI Key: FFEHHJFDJVQCCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves complex chemical reactions aiming at introducing specific functional groups to achieve desired properties and activities. For example, the synthesis and characterization of metal complexes of a related ligand [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide] demonstrate the versatility and reactivity of such compounds (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its derivatives has been studied using various spectroscopic and crystallographic techniques. The crystal structure reveals different molecular conformations co-existing within the same compound, demonstrating its structural flexibility and complexity (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives highlight their reactivity and potential for forming complex structures with biological relevance. Their ability to form metal complexes and interact with various chemical entities through hydrogen bonding and other non-covalent interactions indicates their chemical versatility and potential applications in material science and catalysis.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a crucial role in determining the applicability of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives in various domains. Detailed analysis of these properties is essential for understanding their stability, storage conditions, and suitability for different research and industrial applications.

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity (pKa values), reactivity towards different chemical reagents, and stability under various conditions, is essential for manipulating these compounds for specific purposes. The pKa determination of related acetamide derivatives provides insights into their acid-base behavior, crucial for predicting their behavior in biological systems and chemical reactions (Duran & Canbaz, 2013).

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been analyzed for their molecular conformations and hydrogen bonding properties. These studies have found that different molecular conformations co-exist in such compounds, leading to a variety of hydrogen bonding in one, two, and even three dimensions, which is crucial for understanding their biological activity and potential applications (Narayana et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel derivatives of similar compounds, highlighting their potential in creating new pharmaceuticals with anti-inflammatory properties. This area of research is significant for the development of new therapeutic agents (Sunder & Maleraju, 2013).

Metal Complex Formation

These compounds are also used in the formation of metal complexes. For example, the synthesis of certain metal complexes involving these molecules has been explored, which can have implications in areas like catalysis and material science (Sarhan et al., 2017).

Biological Activity Analysis

Studies have also been conducted to understand the biological activities of these compounds. For instance, certain derivatives have shown moderate herbicidal and fungicidal activities, which could be valuable in agricultural applications (Hu Jingqian et al., 2016).

Intermolecular Interactions Study

The intermolecular interactions in antipyrine-like derivatives, which include compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been studied extensively. This research provides valuable insights into the structural and electronic properties of these compounds, which is crucial for their application in various scientific fields (Saeed et al., 2020).

properties

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEHHJFDJVQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289255
Record name 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

CAS RN

3608-86-4
Record name 3608-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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